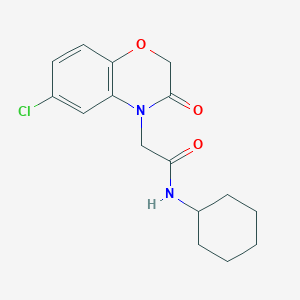![molecular formula C24H24N4O B4700492 2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-mesitylacrylamide](/img/structure/B4700492.png)
2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-mesitylacrylamide
Descripción general
Descripción
2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-mesitylacrylamide, also known as CMYA-4, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-mesitylacrylamide has been shown to have potential applications in various scientific research areas, including cancer research, neurology, and immunology. In cancer research, 2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-mesitylacrylamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neurology, 2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-mesitylacrylamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-mesitylacrylamide has been found to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-mesitylacrylamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-mesitylacrylamide disrupts these cellular processes, leading to the inhibition of cancer cell growth and the modulation of the immune response.
Biochemical and Physiological Effects
2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-mesitylacrylamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of the immune response, and the neuroprotective effects mentioned earlier. Additionally, 2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-mesitylacrylamide has been found to have low toxicity, making it a promising compound for further research and potential clinical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-mesitylacrylamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that 2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-mesitylacrylamide is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are many potential future directions for research on 2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-mesitylacrylamide. One direction is to further investigate its potential applications in cancer research, including its effectiveness against different types of cancer and its potential use in combination with other cancer treatments. Another direction is to investigate its potential applications in neurology, including its effectiveness in animal models of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-mesitylacrylamide and to identify any potential limitations or side effects.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[5-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-5-18-6-8-19(9-7-18)23-21(14-26-28-23)12-20(13-25)24(29)27-22-16(3)10-15(2)11-17(22)4/h6-12,14H,5H2,1-4H3,(H,26,28)(H,27,29)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSCTZUYRUYLCY-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-dimethyl-5-(2-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4700416.png)
![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4700418.png)

![3-allyl-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4700438.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4700440.png)
![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4700454.png)
![3-allyl-5-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4700458.png)
![2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4700467.png)
![4-[(allylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4700468.png)
![N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4700472.png)
![1,6,7-trimethyl-8-[2-(4-methyl-1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4700480.png)
![1-[(4-chlorobenzyl)oxy]-2-methoxybenzene](/img/structure/B4700483.png)
![6-[({3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4700484.png)